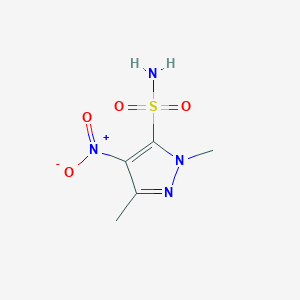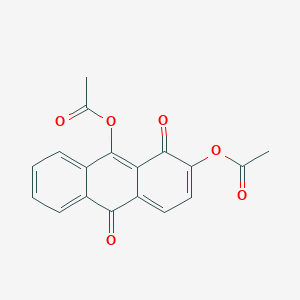
1,10-Dioxo-1,10-dihydroanthracene-2,9-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,10-Dioxo-1,10-dihydroanthracene-2,9-diyl diacetate is an organic compound derived from anthraquinone It is characterized by its two acetate groups attached to the anthracene core, which is a polycyclic aromatic hydrocarbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dioxo-1,10-dihydroanthracene-2,9-diyl diacetate typically involves the reaction of anthraquinone with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the acetylation process. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1,10-Dioxo-1,10-dihydroanthracene-2,9-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used to replace the acetate groups under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other derivatives that can be further utilized in synthetic applications .
科学研究应用
1,10-Dioxo-1,10-dihydroanthracene-2,9-diyl diacetate has several scientific research applications:
作用机制
The mechanism by which 1,10-Dioxo-1,10-dihydroanthracene-2,9-diyl diacetate exerts its effects involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, facilitating various chemical transformations. Its molecular targets and pathways include interactions with enzymes and other biomolecules, leading to changes in cellular processes .
相似化合物的比较
Similar Compounds
- 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
Uniqueness
1,10-Dioxo-1,10-dihydroanthracene-2,9-diyl diacetate is unique due to its specific substitution pattern and the presence of two acetate groups. This structural feature imparts distinct chemical reactivity and properties, making it valuable for targeted applications in synthesis and research .
属性
CAS 编号 |
88022-63-3 |
|---|---|
分子式 |
C18H12O6 |
分子量 |
324.3 g/mol |
IUPAC 名称 |
(9-acetyloxy-1,10-dioxoanthracen-2-yl) acetate |
InChI |
InChI=1S/C18H12O6/c1-9(19)23-14-8-7-13-15(17(14)22)18(24-10(2)20)12-6-4-3-5-11(12)16(13)21/h3-8H,1-2H3 |
InChI 键 |
VUAFUQDBJQZPTL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=C2C(=C(C3=CC=CC=C3C2=O)OC(=O)C)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


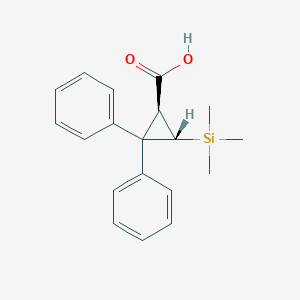
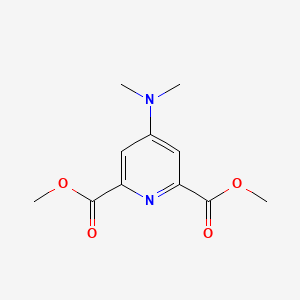
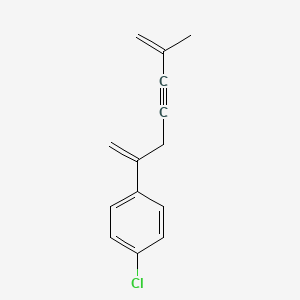
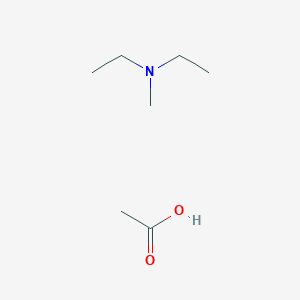
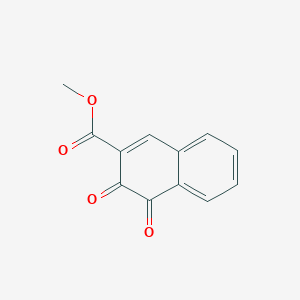
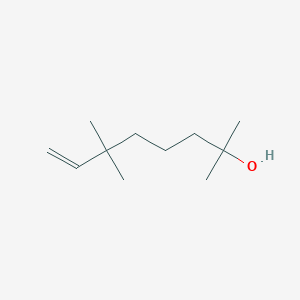
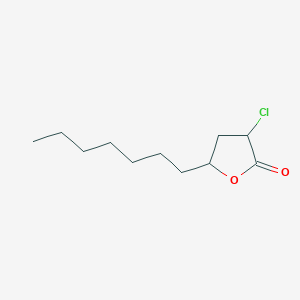

![1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14378344.png)
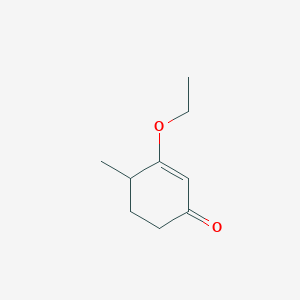
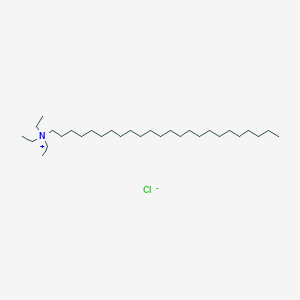
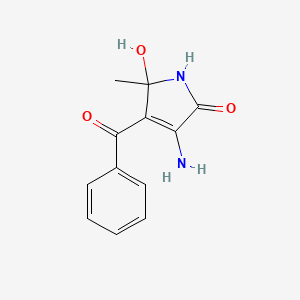
![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole](/img/structure/B14378368.png)
